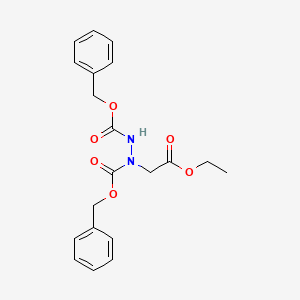![molecular formula C19H18N2O4 B11946483 N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)
N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a 1,2-propanediamine backbone through imine linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 1,2-propanediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound.
化学反応の分析
Types of Reactions
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which can be used in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
作用機序
The mechanism of action of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
N,N’-linked bis-1,2,4-triazoles: These compounds share a similar bis-structure and are known for their energetic properties.
N,N’-bis(2,4-dibenzhydryl-6-phenyl)butane-2,3-diimine: Similar in having bis-imine linkages and used in coordination chemistry.
N,N’-bis(2-ethoxyethyl)acrylamide: Shares the bis-structure and is used in polymer chemistry.
Uniqueness
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is unique due to the presence of the benzodioxole groups, which impart distinct electronic and steric properties
特性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C19H18N2O4/c1-13(21-10-15-3-5-17-19(7-15)25-12-23-17)8-20-9-14-2-4-16-18(6-14)24-11-22-16/h2-7,9-10,13H,8,11-12H2,1H3 |
InChIキー |
NLRMZZTTXIWARR-UHFFFAOYSA-N |
正規SMILES |
CC(CN=CC1=CC2=C(C=C1)OCO2)N=CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


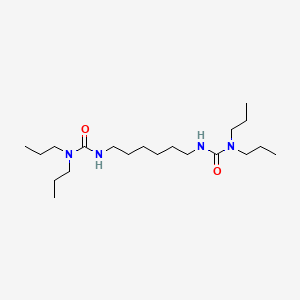




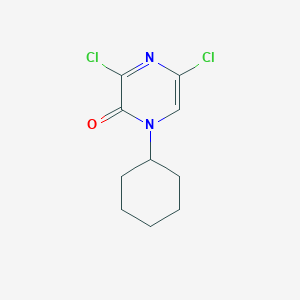

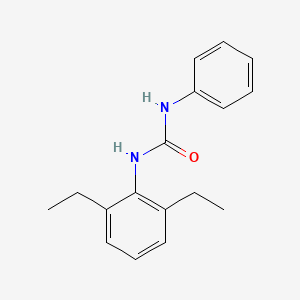
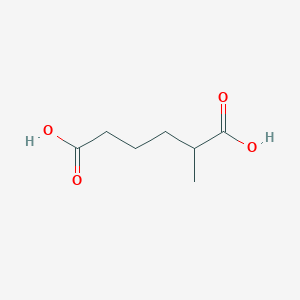
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)



